molecular formula C18H22N2O3 B4794790 N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

Cat. No.: B4794790
M. Wt: 314.4 g/mol
InChI Key: NYSAWNAFVZTAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a phenyl group substituted with two methyl groups and a methoxyphenoxyethyl group, making it a unique derivative of urea.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea typically involves the reaction of 2,3-dimethylaniline with 2-(2-methoxyphenoxy)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[2-(2-methoxyphenoxy)ethyl]urea
  • N-(2,3-dimethylphenyl)-N’-ethylurea
  • N-(2,3-dimethylphenyl)-N’-[2-(4-methoxyphenoxy)ethyl]urea

Uniqueness

N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxyphenoxyethyl group. This structural uniqueness may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-7-6-8-15(14(13)2)20-18(21)19-11-12-23-17-10-5-4-9-16(17)22-3/h4-10H,11-12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSAWNAFVZTAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.